molecular formula C9H14N2O2 B069972 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one CAS No. 178419-45-9

4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one

Cat. No.: B069972
CAS No.: 178419-45-9
M. Wt: 182.22 g/mol
InChI Key: TYAGAVRSOFABFO-UHFFFAOYSA-N
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Description

4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one is a spirocyclic compound featuring a bicyclo[2.2.2]octane scaffold fused to a 1,4-oxazolidin-5-one ring. The bicyclo[2.2.2]octane system (analogous to norbornane) imparts significant conformational rigidity, while the oxazolidinone moiety introduces a polar, heterocyclic pharmacophore.

Properties

IUPAC Name

spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAGAVRSOFABFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CNC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431774
Record name spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178419-45-9
Record name Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178419-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal-Catalyzed Oxidative Cyclization

A prominent approach for constructing spirocyclic oxazolidinones involves metal-catalyzed oxidative cyclization. In a study by , 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized via copper(I)-catalyzed oxidation of hydroxyamide precursors using bis(acetoxy)iodobenzene (PhI(OAc)₂). The reaction proceeds through intramolecular cyclization, forming the spiro junction with yields up to 75% (Table 1).

Table 1: Catalyst Screening for Oxidative Cyclization

CatalystYield (%)
Cu[(CH₃CN)₄ClO₄]72
Rh₂(OAc)₄75
Mn(OAc)₂0

This method is adaptable to 4-Azaspiro[bicyclo[2.2.2]octane-2,2'- oxazolidine]-5'-one by substituting the hydroxyamide precursor with a bicyclo[2.2.2]octane-containing analog. Key advantages include high atom economy and compatibility with electron-deficient substrates.

Multicomponent Domino Reactions

Source describes a CuBr₂/TFA co-catalyzed four-component reaction for synthesizing 3-oxetanone-derived spirooxazolidines. The domino sequence involves:

  • Formation of an oxazolidine intermediate from amino alcohol and formaldehyde.

  • Condensation with 3-oxetanone to generate an iminium species.

  • Alkyne insertion and cyclization to yield the spirocycle (Scheme 1).

Scheme 1: Proposed Mechanism for Spirooxazolidine Formation

Amino alcohol+HCHOOxazolidine intermediate3-oxetanoneIminium speciesAlkyne, CuBr₂Spirocycle\text{Amino alcohol} + \text{HCHO} \rightarrow \text{Oxazolidine intermediate} \xrightarrow{\text{3-oxetanone}} \text{Iminium species} \xrightarrow{\text{Alkyne, CuBr₂}} \text{Spirocycle}

Optimization trials demonstrated that CuBr₂ (20 mol%) in chloroform at 80°C maximized yields (54–83%) by minimizing byproducts like dipropargylated amines. Adapting this method to the target compound would require replacing 3-oxetanone with a bicyclo[2.2.2]octane-derived ketone.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

MethodYield RangeScalabilityStereochemical Control
Oxidative Cyclization72–75%ModerateModerate
Multicomponent Reaction54–83%HighLow
Ring-OpeningNot reportedLowHigh

The multicomponent approach offers superior scalability but limited control over stereochemistry, whereas ring-opening methods provide better stereoselectivity at the expense of scalability. Oxidative cyclization balances both factors but requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazolidine]-5’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazolidine]-5’-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazolidine]-5’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxirane]

  • Structure: Replaces the oxazolidinone ring with an oxirane (epoxide) group.
  • Molecular Formula: C₈H₁₃NO; Molecular Weight: 139.195 g/mol .
  • Key Differences: The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack, unlike the more stable oxazolidinone.
  • Applications : Epoxides are often intermediates in synthesis or prodrug strategies due to their reactivity .

(2R)-5'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]

  • Structure: Substitutes oxygen in the oxazolidinone with sulfur, forming an oxathiolane ring.
  • Molecular Formula: Not explicitly provided, but estimated as C₉H₁₅NOS (based on structural analogy).
  • Thioether bonds may confer resistance to oxidative metabolism compared to ethers .

(1R,2S,4R*)-7'-(Pyrrolidin-1-yl)-4-azaspiro[bicyclo[2.2.2]octane-2,2'-chroman]-4'-one

  • Structure: Features a chroman-4'-one ring instead of oxazolidinone.
  • Molecular Formula: C₂₂H₂₃NO₃; Molecular Weight: 350.1756 g/mol .
  • Key Differences: The chromanone system introduces aromaticity and extended conjugation, likely improving UV absorption and fluorescence properties.

Thiazolidinone Derivatives (e.g., 5-(Z)-Arylidene-4-thiazolidinones)

  • Structure: Non-spiro thiazolidinones with arylidene substituents.
  • Molecular Formula : Variable; e.g., C₁₈H₁₅N₃O₃S for compound 5 in .
  • Thiazolidinones are established in antidiabetic and antimicrobial research, highlighting divergent therapeutic applications compared to oxazolidinones .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Oxazolidinone) 1,4-Oxazolidin-5-one Not explicitly provided Estimated ~195-210* Rigid spiro system, ketone for H-bonding
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxirane] Oxirane C₈H₁₃NO 139.195 High reactivity, epoxide strain
5'-Methyl-4-azaspiro[...oxathiolane] Oxathiolane C₉H₁₅NOS ~185.3 (estimated) Enhanced lipophilicity, metabolic stability
7'-(Pyrrolidin-1-yl)-spiro[...chroman]-4'-one Chroman-4'-one C₂₂H₂₃NO₃ 350.1756 Aromatic conjugation, CNS potential
Thiazolidinone Derivatives Thiazolidinone Variable Variable Flexible, broad bioactivity

*Estimated based on structural analogy to .

Research Findings and Implications

  • Synthetic Routes : The target compound and analogs are typically synthesized via condensation reactions. For example, describes refluxing quinuclidine-3-one with ketones to form spiro systems, a method adaptable to other heterocycles .
  • Pharmacological Potential: Oxazolidinones and chromanones are prioritized for CNS targets due to rigidity and hydrogen-bonding capacity . Epoxides and oxathiolanes may serve as prodrugs or intermediates in targeted drug delivery .
  • Stability and Reactivity: The oxazolidinone’s ketone enhances stability compared to oxirane, while sulfur in oxathiolanes may reduce oxidative degradation .

Biological Activity

4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one is an organic compound notable for its unique spirocyclic structure and potential biological activities. This compound belongs to the class of azaspirodecane derivatives and has garnered attention in medicinal chemistry due to its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H14_{14}N2_2O2_2
  • Molecular Weight : 182.23 g/mol
  • CAS Number : 178419-45-9

The compound features a bicyclic framework that includes both azaspiro and oxazolidine functionalities, contributing to its unique biological properties.

Research indicates that this compound acts as a full agonist at the α7 nicotinic receptor subtype, demonstrating selectivity over other receptor subtypes such as α4β2. This selectivity suggests potential therapeutic applications in treating conditions like Alzheimer's disease and schizophrenia, where modulation of nAChRs can be beneficial.

1. Neuropharmacological Effects

Studies have shown that the compound enhances cognitive function by modulating neurotransmitter release through nAChR activation. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Cognitive Enhancement

A study conducted on rat models demonstrated that administration of this compound resulted in improved performance in memory tasks compared to control groups. The compound's action on α7 nAChRs was linked to increased levels of acetylcholine in synaptic clefts.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that derivatives of this compound showed significant inhibition against various bacterial strains, indicating potential for development into new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
(−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2']SpirocyclicFull agonist at α7 nicotinic receptor
Bicyclic Nicotine DerivativesBicyclicNicotinic receptor modulation
Oxazolidine DerivativesOxazolidineAntibacterial and antifungal activities

The unique structural arrangement of this compound allows it to exhibit selective biological activity at nicotinic receptors while also possessing potential antimicrobial properties.

Q & A

Q. What synthetic strategies are optimal for preparing 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one?

Methodological Answer: Synthesis involves multi-step protocols, including cyclization and functional group transformations. Key strategies include:

  • Metal-free conditions : Use organic bases for enantioselective synthesis to minimize side reactions .
  • Oxidative cyclization : React bicyclic precursors with oxidizing agents under controlled temperatures (e.g., 60–80°C) to enhance yield .
  • Optimization of reaction parameters : Adjust catalyst concentrations (e.g., palladium or copper catalysts) and inert atmospheres to stabilize reactive intermediates .

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify spirocyclic connectivity and substituent positions. For example, distinct shifts for oxazolidine protons appear at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) with precision ≤2 ppm .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry. SHELX programs are robust for handling high-resolution data .

Q. What are common reactivity patterns of the oxazolidine ring in this compound?

Methodological Answer: The oxazolidine ring undergoes:

  • Nucleophilic ring-opening : React with Grignard reagents or amines under anhydrous conditions to form secondary amines. Monitor reaction progress via TLC with ethyl acetate/hexane (1:1) as the mobile phase .
  • Oxidation : Use mild oxidants like 2-iodoxybenzoic acid (IBX) to convert the oxazolidine ring to a ketone without disrupting the bicyclo[2.2.2]octane core .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and receptor interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with muscarinic receptors (e.g., M3 subtype for salivary gland targeting). Validate docking poses with MD simulations in GROMACS .
  • QSAR modeling : Corolate substituent electronic parameters (Hammett σ) with cholinergic activity data from in vitro assays to design derivatives with enhanced potency .

Q. How to resolve contradictions in reported reaction yields for spirocyclic derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield. For example, a 23^3 factorial design can identify interactions between catalyst loading and reaction time .
  • Comparative kinetic studies : Perform time-resolved NMR or HPLC to track intermediate formation. Contrast oxidative cyclization (high initial rate) vs. [4+2] cycloaddition (thermodynamic control) pathways .

Q. What strategies address low solubility in biological assays?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl groups) to the oxazolidine nitrogen. Assess hydrolysis rates in simulated gastric fluid via UV-Vis spectroscopy .
  • Co-crystallization : Screen co-formers (e.g., succinic acid) using the Crystal16™ platform to improve aqueous solubility. Confirm stability via PXRD and DSC .

Q. How to analyze stereochemical outcomes in spirocyclic syntheses?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with heptane/isopropanol (90:10) to separate enantiomers. Calibrate with known standards .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to assign absolute configurations. Use Gaussian09 with B3LYP/6-31G* basis set .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one
Reactant of Route 2
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one

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